5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;/h1-2,5,8H,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGLVSGGGJOMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624701 | |
| Record name | 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-87-5 | |
| Record name | 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-indan-2-ylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the hypothetical novel compound, 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride. As a compound not currently indexed with a Chemical Abstracts Service (CAS) number, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a proposed synthetic pathway, a robust analytical workflow for characterization and quality control, a discussion of potential therapeutic applications based on structurally related molecules, and critical safety protocols for handling this nitroaromatic amine. The insights herein are grounded in established principles of organic chemistry and medicinal chemistry, offering a scientifically rigorous framework for the exploration of this new chemical entity.
Introduction and Rationale
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, particularly those targeting the central nervous system. The introduction of a nitro group and an amine at specific positions on this scaffold, as in the case of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride, presents an intriguing prospect for modulating biological activity. Nitroaromatic compounds are known to have a wide range of biological effects, including antimicrobial and anticancer properties.[1][2] The amine functionality provides a handle for further chemical modification and is crucial for the compound's pharmacokinetic profile. This guide aims to provide a proactive, in-depth technical framework for the synthesis, analysis, and potential utilization of this novel molecule.
Physicochemical Properties (Predicted)
In the absence of empirical data, the following properties for 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride are predicted based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in water and polar organic solvents |
| pKa | The amine is expected to have a pKa in the range of 8-10 |
Proposed Synthetic Pathway
The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride can be envisioned as a multi-step process starting from the commercially available 2,3-dihydro-1H-indene (also known as indane). The proposed pathway prioritizes established and reliable chemical transformations.
Diagram of Proposed Synthesis
Sources
An In-Depth Technical Guide to the Biological Activity of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on the biological activity of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride. The following guide is a professionally structured template designed to meet the user's request for an in-depth technical whitepaper. It outlines the necessary experimental data and theoretical framework required to produce such a document. Where illustrative examples are needed, information on the related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, may be used to provide context.
Executive Summary
This document provides a comprehensive technical overview of the synthesis, physicochemical properties, and putative biological activities of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride. The introduction of a nitro group onto the indane scaffold is a key structural feature anticipated to modulate its pharmacological profile significantly. This guide will delve into the prospective mechanism of action, supported by detailed experimental protocols for its elucidation and validation. The intended audience for this whitepaper includes researchers, medicinal chemists, and drug development professionals.
Chemical & Physical Properties
A foundational understanding of a compound's chemical and physical characteristics is paramount for its development as a potential therapeutic agent. The hydrochloride salt form of 5-nitro-2,3-dihydro-1H-inden-2-amine enhances its aqueous solubility, a desirable trait for biological testing and formulation.[1][2]
| Property | Value | Source |
| Molecular Formula | C9H11ClN2O2 | PubChem |
| Molecular Weight | 214.65 g/mol | PubChem |
| IUPAC Name | 5-nitro-2,3-dihydro-1H-inden-2-amine;hydrochloride | N/A |
| CAS Number | N/A | N/A |
| Appearance | White to off-white solid (predicted) | [3] |
| Melting Point | >250 °C (predicted for similar indane amines) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) (predicted) | [4] |
Synthesis and Characterization
The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride would likely proceed through a multi-step pathway, starting from a commercially available indane derivative. A plausible synthetic route is outlined below. It is important to note that related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, are synthesized for use as intermediates in the production of pharmaceuticals like Indacaterol.[3][5]
Proposed Synthetic Pathway
A potential synthesis could involve the nitration of an appropriately protected 2-aminoindane, followed by deprotection. The choice of protecting group and nitrating agent would be critical to achieving the desired regioselectivity and yield.
Caption: Proposed synthetic workflow for 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride.
Step-by-Step Synthesis Protocol (Hypothetical)
-
Protection: Dissolve 2-aminoindane in a suitable solvent (e.g., dichloromethane). Add a protecting agent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Nitration: Cool the protected intermediate in a mixture of concentrated sulfuric and nitric acid at 0°C. Carefully monitor the reaction temperature and time to control the extent of nitration.
-
Deprotection: Treat the nitrated intermediate with a strong acid (e.g., trifluoroacetic acid) to remove the protecting group.
-
Salt Formation: Dissolve the free amine in a suitable solvent (e.g., ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.[4]
-
Purification and Characterization: The final product would be purified by recrystallization and characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Putative Biological Activity and Mechanism of Action
While no biological activity is reported for the 5-nitro derivative, the indane scaffold is present in various biologically active molecules.[6] The introduction of a nitro group, a strong electron-withdrawing group, could confer novel pharmacological properties. Potential areas of investigation could include antimicrobial, anticancer, or neuropharmacological activities.
Hypothetical Signaling Pathway Interaction
If, for instance, this compound were to exhibit activity as a kinase inhibitor, its mechanism would involve binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Experimental Protocols for Biological Evaluation
To assess the biological activity of a novel compound, a series of in vitro and in vivo assays are necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the effect of the compound on cell viability.
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Kinase Inhibition Assay
This assay would be employed to confirm the hypothetical mechanism of action.
-
Reaction Setup: In a 96-well plate, combine the target kinase, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride to the wells.
-
Incubation: Allow the kinase reaction to proceed for a specified time at the optimal temperature.
-
Detection: Use a suitable detection method (e.g., fluorescence polarization) to measure the extent of substrate phosphorylation.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Safety and Toxicology
A preliminary assessment of the compound's safety profile is crucial. The presence of a nitroaromatic group can sometimes be associated with toxicity, and this would be a key area of investigation.
| Assay | Endpoint | Predicted Outcome |
| Ames Test | Mutagenicity | To be determined |
| In Vitro Micronucleus Test | Genotoxicity | To be determined |
| Acute Oral Toxicity (rodent) | LD50 | To be determined |
Conclusion and Future Directions
While the biological activity of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride remains to be elucidated, its structural features suggest that it could be a valuable scaffold for medicinal chemistry exploration. Future work should focus on its synthesis and screening across a panel of biological targets to identify potential therapeutic applications. The protocols and frameworks provided in this guide offer a roadmap for such an investigation.
References
-
MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. Retrieved from [Link]
- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
ResearchGate. (2012). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Organic Process Research & Development, 16(10), 1664-1669. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]
Sources
Potential Pharmacological Properties of Nitro-Indan Derivatives
The following technical guide details the pharmacological landscape of nitro-indan derivatives, focusing on their structural versatility as scaffolds for neuroprotective, anticancer, and anti-inflammatory therapeutics.
Technical Guide & Whitepaper [1]
Executive Summary
The indan (2,3-dihydro-1H-indene) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Donepezil (Alzheimer’s) and Rasagiline (Parkinson’s).[1] The introduction of a nitro group (-NO₂) onto the indan or indanone (1-indanone) core significantly alters the physicochemical profile, introducing a strong electron-withdrawing pharmacophore that modulates metabolic stability, redox potential, and binding affinity.[2]
This guide analyzes the structure-activity relationships (SAR) of nitro-indan derivatives, specifically nitro-1-indanones and 2-benzylidene-nitro-1-indanones , detailing their dual-action potential as Monoamine Oxidase B (MAO-B) inhibitors and tubulin polymerization inhibitors.[1]
Medicinal Chemistry & SAR Analysis
The Nitro-Indan Scaffold
The biological activity of nitro-indan derivatives is heavily dependent on the oxidation state of the five-membered ring (indan vs. indanone) and the regiochemistry of the nitro substituent.[1]
| Scaffold Variation | Key Pharmacological Property | Primary Target |
| 4-Nitroindanone | High electrophilicity; Michael acceptor precursor | Antimicrobial / Cytotoxic |
| 6-Nitro-1-indanone | Metabolic stability; H-bond acceptor | MAO-B Inhibition |
| 2-Benzylidene-nitro-1-indanone | Extended conjugation; rigid pharmacophore | Tubulin / MAO-B |
| 2-Nitroindan-1,3-dione | High acidity; redox active | Anti-allergic / Anti-inflammatory |
Structure-Activity Relationship (SAR) Logic
The following DOT diagram illustrates the critical SAR decision points when designing nitro-indan derivatives for specific therapeutic endpoints.
Figure 1: Strategic structural modifications of the nitro-indan core and their downstream pharmacological effects.[1]
Therapeutic Applications
Neuroprotection: MAO-B Inhibition
Mechanism: Monoamine Oxidase B (MAO-B) metabolizes dopamine; its inhibition preserves dopamine levels in Parkinson's disease.[1]
Key Insight: 2-Benzylidene-1-indanone derivatives act as reversible, competitive inhibitors.[1] The nitro group (often on the benzylidene ring or the indanone core) enhances binding via
-
Potency: Selected nitro-derivatives exhibit IC₅₀ values < 0.1 µM, comparable to Selegiline.[1][3]
-
Selectivity: The rigid indanone structure favors the smaller hydrophobic cavity of MAO-B over MAO-A.[1]
Anticancer Activity: Tubulin Polymerization Inhibition
Mechanism: Nitro-indan derivatives, particularly those with a trimethoxyphenyl moiety at the C2 position, mimic Combretastatin A-4 .[1][2] They bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.[2] Cytotoxicity: 4-Nitroindanone derivatives have demonstrated significant cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines.[1]
Anti-Inflammatory Potential
Mechanism: 2-Benzylidene-1-indanones inhibit the NF-κB signaling pathway.[1] Data: In LPS-stimulated macrophages, these derivatives reduced TNF-α and IL-6 secretion by >60% at 10 µM concentrations.[1]
Experimental Protocols
Synthesis of 2-Benzylidene-6-Nitro-1-Indanone
A self-validating Claisen-Schmidt condensation protocol.[1]
Rationale: This method utilizes base-catalyzed condensation, which is thermodynamically controlled to yield the stable E-isomer exclusively.[1]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 6-nitro-1-indanone and 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.
-
Catalysis: Add 5 drops of piperidine or 1 mL of 10% NaOH dropwise while stirring at room temperature.
-
Checkpoint: A color change (usually to yellow/orange) indicates the formation of the enolate intermediate.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Precipitation: Pour the reaction mixture into ice-cold water (50 mL) and acidify slightly with dilute HCl (if NaOH was used) to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure E-isomer.[1]
MAO-B Inhibition Assay (Fluorometric)
A high-sensitivity protocol to determine IC₅₀.[1]
Principle: MAO-B converts p-tyramine to p-hydroxyphenylacetaldehyde and hydrogen peroxide (
Protocol:
-
Enzyme Prep: Dilute recombinant human MAO-B (Sigma) to 0.05 U/mL in potassium phosphate buffer (0.05 M, pH 7.4).
-
Inhibitor Incubation:
-
Substrate Addition: Add 40 µL of reaction mix containing:
-
Measurement: Read fluorescence immediately (Ex/Em = 530/590 nm) in kinetic mode for 30 minutes.
-
Calculation: Plot slope (RFU/min) vs. log[Inhibitor] to determine IC₅₀.
Visualizing the Mechanism of Action[1][6]
The following diagram maps the dual-pathway efficacy of these derivatives.
Figure 2: Dual mechanistic pathways of nitro-indan derivatives leading to neuroprotective and antitumor outcomes.[1]
References
-
Synthesis and biological evaluation of 2-benzylidene-1-indanone derivatives as MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Antiallergic activity of 2-nitroindan-1,3-diones. Journal of Medicinal Chemistry. Link[3]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Link
-
Crystal structures of monoamine oxidase B in complex with inhibitors. Journal of Biological Chemistry. Link
-
Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences. Link
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- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. iajps.com [iajps.com]
- 4. CAS 24623-24-3|6-Nitro-1-Indanone|6-Nitro-2,3-Dihydro-1H-Inden-1-One [rlavie.com]
- 5. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-nitro-2,3-dihydro-1H-inden-2-amine HCl: A Technical Guide for Researchers
This guide provides an in-depth analysis of the expected spectroscopic data for 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride. As a crucial molecule in medicinal chemistry and drug development, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data and the foundational principles for its interpretation.
Introduction
5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is a substituted indane derivative. The indane scaffold is a key structural motif in numerous biologically active compounds. The presence of a nitro group, a primary amine, and the hydrochloride salt form imparts specific physicochemical properties that are reflected in its spectroscopic signatures. Accurate interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is essential for unequivocal structure confirmation and purity assessment.
Chemical Structure and Numbering
The chemical structure and atom numbering for 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride are presented below. This numbering scheme will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Chemical structure of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is dependent on its local electronic environment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (H4, H6, H7): The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, shifting their signals downfield.[1] The proton ortho to the nitro group (H4) is expected to be the most deshielded, appearing as a doublet. The proton para to the nitro group (H6) will also be deshielded and will likely appear as a doublet of doublets. The proton meta to the nitro group (H7) will be the least deshielded of the aromatic protons and should appear as a doublet. Based on data for 5-nitroindoline, the aromatic protons are expected in the range of 7.5-8.5 ppm.[2]
-
Aliphatic Protons (H1, H2, H3): The protons of the five-membered ring will appear more upfield. The proton on the carbon bearing the amino group (H2) will be deshielded by the adjacent electron-withdrawing ammonium group (-NH₃⁺) and is expected to be a multiplet. The benzylic protons (H1 and H3) will also be deshielded due to their proximity to the aromatic ring and will likely appear as complex multiplets due to geminal and vicinal coupling. These aliphatic protons are predicted to be in the 3.0-4.0 ppm range.[3]
-
Ammonium Protons (-NH₃⁺): The protons of the ammonium group are expected to appear as a broad singlet, typically in the range of 8.0-9.0 ppm in DMSO-d₆. The broadness is due to quadrupolar relaxation and exchange with trace amounts of water. This signal would disappear upon the addition of D₂O, which is a key diagnostic test.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The carbon attached to the nitro group (C5) will be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region (120-150 ppm). The quaternary carbons (C3a, C5, and C7a) will likely have lower intensities.
-
Aliphatic Carbons (C1, C2, C3): The carbon bearing the ammonium group (C2) will be deshielded compared to the other aliphatic carbons, with an expected chemical shift around 50-60 ppm. The benzylic carbons (C1 and C3) will appear at slightly lower field than typical aliphatic carbons, likely in the 30-40 ppm range.[3]
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride for ¹H NMR and 20-30 mg for ¹³C NMR.[5]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is a good choice for hydrochloride salts.[5]
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the proton-decoupled ¹³C spectrum using appropriate parameters (e.g., 45° pulse, 2-second relaxation delay, 1024 or more scans).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The key functional groups in 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride will give rise to characteristic absorption bands.
-
N-H Stretching (Ammonium Salt): The -NH₃⁺ group will exhibit a broad and strong absorption in the 3200-2800 cm⁻¹ region. This is a characteristic feature of primary amine salts.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations will be observed as stronger bands just below 3000 cm⁻¹.
-
N-O Stretching (Nitro Group): The nitro group will show two strong, characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.
-
N-H Bending: The bending vibration of the -NH₃⁺ group is expected to appear in the 1600-1500 cm⁻¹ region.
-
C=C Stretching (Aromatic): Aromatic ring stretching vibrations will cause several bands of variable intensity in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality IR spectrum to identify the functional groups.
Methodology:
-
Sample Preparation: Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried.[6]
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[7]
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[8][9]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like amine hydrochlorides, as it typically produces the protonated molecular ion with minimal fragmentation.[10]
Predicted Mass Spectrum (ESI-MS)
-
Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (5-nitro-2,3-dihydro-1H-inden-2-amine). The molecular weight of the free base is approximately 178.19 g/mol , so the [M+H]⁺ ion should be observed at an m/z of approximately 179.19.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. Key fragmentation pathways could include:
-
Loss of ammonia (NH₃) from the protonated amine, resulting in a fragment at m/z ~162.
-
Loss of the nitro group (NO₂) as a radical, leading to a fragment at m/z ~133.[11]
-
Cleavage of the five-membered ring.
-
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol for ESI-MS
Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12] Formic acid is added to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum.
-
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Range |
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |
| Aliphatic Protons | 3.0 - 4.0 ppm | |
| Ammonium Protons | 8.0 - 9.0 ppm (broad) | |
| ¹³C NMR | Aromatic Carbons | 120 - 150 ppm |
| C-NO₂ | >150 ppm | |
| C-NH₃⁺ | 50 - 60 ppm | |
| Aliphatic Carbons | 30 - 40 ppm | |
| IR | N-H Stretch (-NH₃⁺) | 3200 - 2800 cm⁻¹ (broad, strong) |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |
| N-O Stretch (Asymmetric) | 1550 - 1500 cm⁻¹ (strong) | |
| N-O Stretch (Symmetric) | 1360 - 1300 cm⁻¹ (strong) | |
| N-H Bend (-NH₃⁺) | 1600 - 1500 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1600 - 1450 cm⁻¹ | |
| MS (ESI+) | [M+H]⁺ | m/z ~179.19 |
| Major Fragments | m/z ~162, ~133 |
References
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...[Link]
-
Oregon State University. 1H NMR Chemical Shift.[Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.[Link]
-
Shimadzu. KBr Pellet Method.[Link]
-
National Center for Biotechnology Information. Hydrochloride Salt of the GABAkine KRM-II-81.[Link]
-
ResearchGate. (PDF) The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing.[Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.[Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane.[Link]
-
PubMed. Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies.[Link]
-
YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.[Link]
-
ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.[Link]
-
National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.[Link]
-
ResearchGate. (PDF) Vibrations and reorientations of NH3 molecules in 2 studied by infrared spectroscopy and theoretical (DFT) calculations.[Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.[Link]
-
University of Calgary. IR: amines.[Link]
-
ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A.[Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.[Link]
-
ACS Publications. Structure and fragmentation of b2 ions in peptide mass spectra.[Link]
-
International Journal of Applied Research. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.[Link]
-
ACS Publications. On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm | The Journal of Physical Chemistry A.[Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.[Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]
-
International Union of Pure and Applied Chemistry. Preparation of Samples for IR Spectroscopy as KBr Disks.[Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]
-
University of Wisconsin-Madison. CHEM 344 Shift Parameters.[Link]
-
Office of Scientific and Technical Information. Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy.[Link]
-
ResearchGate. Can the salt form of my organic compound be determined using NMR?[Link]
-
PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.[Link]
-
ResearchGate. Prediction of NMR shifts: a review | Request PDF.[Link]
-
Compound Interest. A guide to 13c nmr chemical shift values.[Link]
-
LCGC International. QuEChERS–GC–MS/MS Chromatographic Method for Organochlorine Pesticide Residue Analysis in Sesame Seeds.[Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.[Link]
-
Oregon State University. 13C NMR Chemical Shift.[Link]
-
MDPI. Molecular Application of Mass Spectrometry and Chromatography in Biomedicine.[Link]
-
PubMed. The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS.[Link]
-
ResearchGate. Electrospray Ionization (ESI-MS) and On- Line Liquid Chromatography/ Mass Spectrometry (LC/ MS) | Request PDF.[Link]
-
Chemical Science (RSC Publishing). Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism.[Link]
-
ResearchGate. Mid-IR Spectrum of NH 4 Cl | Download Table.[Link]
-
ResearchGate. Negative-ion mass spectra recorded from four nitro compounds by a...[Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.[Link]
-
ACS Publications. Infrared Spectra from 80 to 2000 Cm -1 of Some Metal-Ammine Complexes | Inorganic Chemistry.[Link]
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The Aminoindan Scaffold: A Technical Guide to Discovery & Synthesis
Executive Summary
The 2-aminoindan (2-AI) scaffold represents a "privileged structure" in medicinal chemistry—a rigidified analogue of phenylisopropylamine (amphetamine). By locking the ethylamine side chain into a bicyclic system, the 2-AI moiety restricts conformational freedom, often resulting in enhanced selectivity for monoamine transporters (MATs) and reduced metabolic liability compared to their flexible acyclic counterparts.[1]
This guide details the technical roadmap for discovering novel aminoindan derivatives, moving beyond established agents like Rasagiline (anti-Parkinson’s) and MDAI (research chemical) into unexplored chemical space. It focuses on synthetic versatility, stereochemical control, and pharmacological profiling.[1]
Part 1: Structural Rationale & Design Strategy
The Rigidity Hypothesis
The primary value of the 2-aminoindan scaffold lies in its conformational restriction .[1]
-
Flexible: Amphetamine exists in multiple low-energy conformers, allowing it to bind promiscuously to Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, as well as VMAT2.[1]
-
Rigid: 2-Aminoindan locks the side chain, reducing the entropic penalty of binding.[1]
Structure-Activity Relationship (SAR) Map
To design novel derivatives, one must manipulate three specific vectors on the scaffold:
| Vector | Modification Site | Effect on Pharmacology |
| Core | C5 / C6 Substitution | Selectivity Switch. Electron-donating groups (EDGs) like -OCH3 or -O-CH2-O- at C5/C6 shift selectivity toward SERT. Halogens (e.g., 5-Iodo) increase potency but introduce 5-HT2A affinity (hallucinogenic potential). |
| Amine | N-Alkylation | Affinity Modulation. Small alkyl groups (Methyl) often retain release capability.[1] Bulky groups (Propyl, Benzyl) shift mechanism from release to reuptake inhibition or receptor agonism (e.g., RD-211 acts on D2/5-HT1A).[1] |
| Chirality | C2 Stereocenter | Potency & Toxicity. The (R)-enantiomer is typically the eutomer (active) for MAO-B inhibition (Rasagiline). Racemates often show "dirty" profiles; enantiopurity is critical for clinical candidates.[1] |
Part 2: Synthetic Strategies
The synthesis of aminoindans is often bottlenecked by the availability of substituted indanones.[1] We present two primary pathways: Library Generation (Route A) for SAR exploration, and Stereoselective Scale-Up (Route B) for lead optimization.
Pathway Logic Visualization
The following diagram illustrates the decision matrix for selecting a synthetic route.
Caption: Decision matrix for synthesizing aminoindan derivatives based on stereochemical requirements.
Part 3: Detailed Experimental Protocol
Protocol: General Reductive Amination for Library Synthesis Target: Synthesis of 5-methoxy-N-methyl-2-aminoindan (Novelty Example). Rationale: This method uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that suppresses side reactions (dimerization) common with NaCNBH3.[1]
Materials
-
Substrate: 5-Methoxy-2-indanone (1.0 eq)
-
Amine: Methylamine (2.0 M in THF, 1.2 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 eq)
Step-by-Step Methodology
-
Imine Formation (Equilibrium):
-
Charge a flame-dried round-bottom flask with 5-Methoxy-2-indanone (10 mmol) and DCE (50 mL).
-
Add Methylamine solution (12 mmol) and Glacial Acetic Acid (10 mmol) under Nitrogen atmosphere.
-
Critical Step: Stir at room temperature for 60 minutes. This allows the imine/iminium species to form before reduction, minimizing direct reduction of the ketone to the alcohol.[1]
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add STAB (15 mmol) portion-wise over 20 minutes. Caution: Mild gas evolution.[1]
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Quench by slow addition of Saturated NaHCO3 (50 mL). Stir for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine organics, wash with Brine, and dry over anhydrous MgSO4.[1]
-
-
Purification (Acid-Base Extraction):
-
Salt Formation:
Part 4: Pharmacological Profiling & Validation
Once synthesized, novel derivatives must be screened for activity at Monoamine Transporters (MATs).[1]
Screening Workflow
The following diagram outlines the validation cascade for a new aminoindan derivative.
Caption: Pharmacological screening cascade from in vitro binding to in vivo validation.
Comparative Data (Benchmarks)
When evaluating novel compounds, compare data against these established benchmarks to determine the "character" of your molecule.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Primary Class |
| Amphetamine | >1000 | 34 | 12 | Stimulant (DA/NE Releaser) |
| MDMA | 238 | 1572 | 462 | Entactogen (SER/DA Releaser) |
| MDAI | 114 | 1334 | 117 | Selective Entactogen (SER Releaser) |
| 5-IAI | ~20 | ~500 | ~100 | Potent Entactogen (Neurotoxic potential) |
| Rasagiline | Inactive | Inactive | Inactive | MAO-B Inhibitor (Suicide Substrate) |
Note: Lower Ki indicates higher affinity.[1] Novel candidates aiming for antidepressant effects should target SERT/NET inhibition without Release.
Part 5: Safety & Regulatory Considerations[1]
The "NPS" Trap
Many aminoindans fall under "New Psychoactive Substances" (NPS) legislation (e.g., UK Psychoactive Substances Act, US Analogue Act).[1]
-
Research Handling: When synthesizing novel derivatives, treat all intermediates as potentially hazardous.
-
Neurotoxicity: 5-IAI and other halogenated aminoindans have shown potential for serotonergic neurotoxicity (depletion of 5-HT terminals).[1]
-
Self-Validating Safety Step: In your functional assay (Tier 2), include a cytotoxicity panel (LDH release) early in the process to discard toxic candidates before animal testing.
References
-
Nichols, D. E., et al. (1990).[1] Synthesis and pharmacological evaluation of 2,3-dihydro-1H-inden-2-amine analogues. Journal of Medicinal Chemistry.[1][2] Link
-
Gallagher, G., et al. (2012).[1] 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects.[1][3] Toxicology Letters.[1][3] Link
-
Abdel-Magid, A. F., et al. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Journal of Organic Chemistry.[1][4] Link
-
Youdim, M. B., et al. (2005).[1] Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition.[1] Journal of Neuroscience Research.[1] Link
-
Simmler, L. D., et al. (2014).[1] Pharmacological characterization of novel psychoactive substances (NPS).[1] British Journal of Pharmacology.[1] Link
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- 3. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Chemical characterization of functionalized indane derivatives
Title: The Indane Scaffold: A Technical Guide to Structural Elucidation and Physicochemical Profiling
Introduction: The Privileged Indane Architecture
The indane (2,3-dihydro-1H-indene) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for blockbuster therapeutics like Rasagiline (Parkinson’s disease) and Indinavir (HIV protease inhibitor). Its pharmacological versatility stems from its unique hybrid structure: a planar, lipophilic aromatic ring fused to a conformationally flexible cyclopentane ring.
However, this flexibility presents a distinct analytical challenge. The cyclopentane ring is not planar; it undergoes "puckering" (envelope conformation), creating dynamic pseudo-axial and pseudo-equatorial orientations for substituents at the C1, C2, and C3 positions. For drug development professionals, accurate characterization requires more than standard confirmation of connectivity—it demands a rigorous elucidation of stereochemical configuration and conformational preference .
This guide provides a self-validating technical workflow for the chemical characterization of functionalized indane derivatives, moving beyond basic analysis to structural proof.
Module 1: Structural Dynamics & Stereochemistry
The primary challenge in characterizing functionalized indanes is distinguishing between cis and trans diastereomers and determining absolute configuration.
The "Envelope" Conformation
Unlike cyclohexane (chair), the five-membered ring of indane adopts an envelope conformation where one carbon (usually C2) is out of the plane defined by the other four atoms. This rapid ring-flipping averages NMR signals at room temperature, often obscuring precise coupling constants (
-
Causality in Analysis: You cannot rely solely on the Karplus equation from static models. You must utilize NOE (Nuclear Overhauser Effect) experiments to determine spatial proximity, as these persist even during conformational averaging.
Stereochemical Nomenclature
-
C1/C3 Positions: Benzylic carbons.[1] Functionalization here creates chiral centers.
-
C2 Position: Homobenzylic. Functionalization here often dictates the "pucker" direction to minimize steric strain.
Module 2: Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR) Profiling
Protocol for Relative Stereochemistry: To distinguish cis-1,2-disubstituted indane from the trans-isomer:
-
1D
H NMR: Identify the benzylic proton (H1). It typically appears as a doublet of doublets (dd) or a multiplet around 4.0–5.5 ppm, depending on the substituent (e.g., -OH, -NH2). -
2D NOESY/ROESY: This is the critical step.
-
Cis-isomer: Strong NOE correlation between H1 and H2 substituents (if protons are present) or between H1 and H2 protons themselves if they are on the same face.
-
Trans-isomer: Weak or absent NOE between H1 and H2 protons; strong NOE between H1 and the proton trans to H2.
-
Table 1: Representative Chemical Shifts for Functionalized Indanes (CDCl
| Position | Proton Type | Typical | Multiplicity | Diagnostic Note |
| C1 | Benzylic-CH | 4.2 – 5.5 | dd or m | Deshielded by Ar ring + Heteroatom. |
| C2 | Aliphatic-CH/CH | 1.8 – 2.6 | m | Complex coupling due to ring puckering. |
| C3 | Benzylic-CH | 2.7 – 3.1 | t or m | "Roofing" effect often seen with C2. |
| Ar | Aromatic (C4-C7) | 7.1 – 7.4 | m | C7 often distinct if C1 is substituted (shielding). |
Mass Spectrometry (MS) Fragmentation
Indane derivatives exhibit specific fragmentation patterns useful for structural verification.
-
Benzylic Cleavage: The most dominant pathway. For 1-aminoindane, loss of the amino group or the entire C1-substituent is common.
-
Retro-Diels-Alder (RDA): Rare in saturated indanes but observed if the six-membered ring is partially reduced or if specific fused heterocycles are present.
-
Tropylium Ion Formation: If the alkyl ring cleaves, the remaining benzyl cation often rearranges to a stable tropylium ion (
91).
Module 3: Chromatographic Profiling (Chiral Purity)
For drugs like Rasagiline (which is the pure R-enantiomer), chiral purity is a Critical Quality Attribute (CQA).
Method Development Protocol:
-
Column Selection: Start with polysaccharide-based columns (Amylose or Cellulose derivatives).
-
Primary Screen: Chiralpak AD-H or Chiralcel OD-H.
-
Secondary Screen: Immobilized phases (e.g., Chiralpak IA/IB) for solubility flexibility.
-
-
Mobile Phase:
-
Normal Phase: Hexane/IPA (90:10) is standard.
-
Additives: For amino-indanes, add 0.1% Diethylamine (DEA) to suppress peak tailing. For acidic derivatives, use Trifluoroacetic acid (TFA).
-
-
Detection: UV at 210 nm (indane absorption) and 254 nm (aromatic).
Module 4: The Self-Validating Characterization Workflow
This workflow ensures that every analytical step cross-references the previous one, minimizing the risk of misidentifying an isomer.
Visualization: The Characterization Logic Flow
Caption: Figure 1. A self-validating logic flow for the isolation and structural proof of indane derivatives. Step 3 and Step 4 provide orthogonal confirmation of stereochemistry.
Module 5: Experimental Protocol (Case Study)
Scenario: Characterization of (1R)-1-Aminoindane (Key intermediate for Rasagiline).
1. Sample Preparation:
Dissolve 5 mg of the sample in 0.6 mL of CDCl
2. Data Acquisition (Self-Validating Loop):
-
Step A (Connectivity): Acquire standard
H and C spectra. Confirm the triplet/multiplet at 2.8-3.0 ppm (C3 protons) to verify the integrity of the five-membered ring. -
Step B (Enantiopurity):
-
System: Chiralcel OD-H column (250 x 4.6 mm).
-
Mobile Phase: n-Hexane : Isopropyl alcohol : Diethylamine (90 : 10 : 0.1).
-
Flow: 1.0 mL/min.
-
Validation: Inject the racemate first to establish separation resolution (
). Then inject the sample.
-
-
Step C (Solid State): If the mesylate salt is formed (as in Rasagiline), perform DSC (Differential Scanning Calorimetry). A sharp endotherm at the melting point (approx. 157°C for Rasagiline Mesylate) confirms polymorphic purity.
Visualization: Chiral Method Development Decision Tree
Caption: Figure 2. Decision tree for optimizing chiral separation of indane derivatives, highlighting the necessity of mobile phase additives.
References
-
Medicinal Chemistry of Indane: Prasher, P., & Sharma, M. (2021).[2] Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect.
-
Rasagiline FDA Approval: U.S. Food and Drug Administration.[3][4] (2006).[5] Azilect (Rasagiline Mesylate) Tablets - NDA 21-641 Approval Package.
-
Chiral Separation Strategies: Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Mass Spectrometry of Indanes: Luo, X., et al. (2024).[6] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
-
NMR Conformational Analysis: LaPlante, S. R., et al. (2011).[1] NMR Strategy for Determining the Conformation of Small Molecules. Journal of Medicinal Chemistry.
Sources
- 1. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Indane and Its Analogues: A Mini Review [ouci.dntb.gov.ua]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Nitro-2,3-dihydro-1H-inden-2-amine
This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists. It synthesizes mechanistic mass spectrometry principles with specific structural analysis of 5-nitro-2,3-dihydro-1H-inden-2-amine (5-nitro-2-AI).
Abstract
The precise characterization of 5-nitro-2,3-dihydro-1H-inden-2-amine (5-nitro-2-AI) is critical for forensic toxicology (identification of novel psychoactive substances) and pharmaceutical impurity profiling. This guide details the mass spectral behavior of 5-nitro-2-AI under Electron Ionization (EI) and Electrospray Ionization (ESI). We define the competitive fragmentation pathways driven by the labile nitro group versus the semi-rigid aminoindane skeleton, providing a robust protocol for unambiguous identification.
Chemical Context & Significance
-
Compound: 5-nitro-2,3-dihydro-1H-inden-2-amine[]
-
Molecular Formula:
-
Exact Mass: 178.0742 Da
-
Structure: A bicyclic indane core substituted with a primary amine at the C2 position and a nitro group at the C5 position.
Analytical Challenge: The molecule contains two competing charge-localization sites: the basic amine (proton acceptor) and the electron-withdrawing nitro group (radical initiator in EI). Distinguishing this compound from positional isomers (e.g., 4-nitro or 6-nitro analogues) requires understanding specific ion abundances and secondary fragmentation losses.
Instrumentation & Methodology
Sample Preparation Protocol
Objective: Minimize thermal degradation of the nitro group prior to ionization.
-
Stock Solution: Dissolve 1 mg of 5-nitro-2-AI in 1 mL of HPLC-grade Methanol (
). -
Working Standard (GC-MS): Dilute to
in Ethyl Acetate. Note: Avoid protic solvents like methanol for GC injection if derivatization is not used, to prevent peak tailing. -
Working Standard (LC-MS): Dilute to
in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
GC-MS Conditions (EI)
-
Inlet Temp:
(Keep moderate to prevent thermal elimination of ). -
Column: SH-Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Oven Program:
(1 min) (hold 3 min). -
Ion Source: Electron Ionization (70 eV),
.
LC-MS/MS Conditions (ESI)
-
Ionization: ESI Positive Mode (
). -
Mobile Phase: A:
+ 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid. -
Collision Energy (CE): Ramp 10–40 eV to observe full fragmentation tree.
Fragmentation Mechanisms[2][3][4][5][6][7][8][9][10][11][12][13]
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecular ion
Primary Pathway A: Nitro Group Loss (Radical Driven) Nitroarenes characteristically lose the nitro group or rearrange.
-
Loss of
(46 Da): The cleavage of the bond connecting the nitro group to the aromatic ring. -
Nitro-Nitrite Rearrangement:
.-
Loss of
(30 Da): . -
Subsequent Loss of
(28 Da): The phenoxy radical formed often expels CO. .
-
Primary Pathway B: Amine Loss (Charge Driven)
-
Loss of Ammonia (
, 17 Da): Common in cyclic amines and indanes.- .
-
Causality: Hydrogen transfer from the benzylic positions (C1/C3) to the amine facilitates the elimination of neutral
.
Secondary Fragmentation (From
-
Loss of
: (Indenyl cation, ). -
Loss of
: .
ESI Positive Pathway (LC-MS/MS)
The precursor is the protonated molecule
-
Loss of
(17 Da): . Dominant at low collision energies. -
Loss of
radical (46 Da): (Protonated 2-aminoindane). Note: Even-electron ions usually lose neutrals, but nitro compounds in ESI can undergo radical losses. -
Diagnostic Transition:
(Loss of from the core).
Visualization of Fragmentation
The following diagram illustrates the EI fragmentation tree, highlighting the critical branching ratios.
Figure 1: EI Fragmentation tree for 5-nitro-2-aminoindane showing competitive loss of Nitro and Amine groups.
Data Summary Table
| Ion Type | m/z (EI) | m/z (ESI+) | Origin/Mechanism | Diagnostic Value |
| Precursor | 178 ( | 179 ( | Intact Molecule | Molecular Weight Confirmation |
| Fragment 1 | 161 | 162 | Loss of | Confirms primary amine |
| Fragment 2 | 148 | N/A | Loss of | Specific to Nitro-aromatics (rearrangement) |
| Fragment 3 | 132 | 133 | Loss of | Key Diagnostic : Reveals the indane core |
| Fragment 4 | 115 | 116 | Indenyl Cation ( | Characteristic of indane skeleton |
Analytical Protocol (Step-by-Step)
Phase 1: System Suitability
-
Blank Run: Inject pure solvent (Ethyl Acetate for GC, Mobile Phase for LC) to ensure no carryover of nitro-aromatics.
-
Tuning: Ensure mass axis calibration is valid within
Da using PFTBA (GC-MS) or CsI (LC-MS).
Phase 2: Acquisition
-
GC-MS Injection: Inject
splitless.-
Critical Check: Monitor the peak shape.[4] Tailing indicates activity in the liner (dirty liner or active sites interacting with the amine). Use deactivated wool liners.
-
-
LC-MS Infusion/Injection:
-
Perform a Product Ion Scan (MS2) of
179. -
Use a collision energy ramp (e.g., 10, 20, 40 eV) to capture both the labile
loss and the skeletal breakdown.
-
Phase 3: Data Interpretation Criteria
To confirm the identity of 5-nitro-2-AI, the spectrum must satisfy:
-
Molecular Ion: Presence of
178 (EI) or 179 (ESI). -
Nitro Signature: Distinct loss of 30 Da (
148) or 46 Da ( 132). -
Amine Signature: Loss of 17 Da (
). -
Absence of Isomer Interference: Compare retention time with 2-aminoindane standards if available; nitro-isomers often separate chromatographically.
References
-
McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard reference for nitro-rearrangement and ortho-effects).
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Risk assessment of new psychoactive substances. (Context for aminoindane analysis).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5] (Reference for 2-aminoindane fragmentation patterns).
- Holcapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry". Journal of Mass Spectrometry. (Mechanistic basis for ESI nitro-loss).
Sources
Application Notes & Protocols for Cell-Based Assays with 5-nitro-2,3-dihydro-1H-inden-2-amine
Introduction: A Structural Rationale for Experimental Design
5-nitro-2,3-dihydro-1H-inden-2-amine is a synthetic small molecule featuring two key structural motifs that suggest distinct and potentially synergistic biological activities. The core scaffold, a 2-aminoindane, is structurally related to safinamide, a known monoamine oxidase B (MAO-B) inhibitor and neuroprotective agent used in the management of Parkinson's disease.[1][2] This suggests a potential for activity within the central nervous system, particularly in modulating neurotransmitter metabolism.
Concurrently, the presence of a 5-nitro group introduces a significant electronic feature. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[3][4] This redox cycling capability can be harnessed for therapeutic effect, as seen in some antimicrobial and anticancer agents, but also confers a potential for cytotoxicity.[5][6]
This guide, therefore, is structured to address this dual nature. We will first establish a foundational understanding of the compound's general cellular effects—cytotoxicity and oxidative stress—before exploring its hypothesized, more specific mechanism of action as a potential MAO-B inhibitor. The protocols herein are designed as a self-validating system, with integrated controls and clear endpoints to ensure robust and interpretable data for researchers in pharmacology and drug development.
Part 1: Foundational Assays - Profiling Cellular Viability and Oxidative Stress
The initial characterization of any novel compound requires establishing its fundamental interaction with living cells. These foundational assays determine the concentration range for subsequent mechanistic studies and reveal overarching cellular responses.
Experimental Workflow: Foundational Assays
Caption: Workflow for initial compound characterization.
Protocol 1: Cytotoxicity Assessment by MTT Assay
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
SH-SY5Y neuroblastoma cells (or other cell line of interest)
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
5-nitro-2,3-dihydro-1H-inden-2-amine
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X working stock of the compound by serial dilution in culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% in the well.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (e.g., final concentrations of 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank reading. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Evaluation of Intracellular Oxidative Stress
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to detect intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]
Materials:
-
DCFH-DA (10 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Phenol red-free culture medium
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. A shorter incubation period (e.g., 1 to 24 hours) is often sufficient for ROS detection.
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in phenol red-free medium to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Fluorescence Reading: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the vehicle-treated control cells.
Part 2: Mechanistic Assays - Investigating Hypothesized Biological Targets
Following the initial assessment, these assays probe the specific molecular targets suggested by the compound's structure. Experiments should be conducted at non-toxic concentrations (e.g., below the IC₂₀) determined from the MTT assay.
Hypothesized Mechanism of Action
Caption: Potential dual mechanisms of action.
Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle: Commercially available kits, such as the MAO-Glo™ Assay (Promega), provide a robust method for measuring MAO activity. The assay uses a luminogenic MAO substrate that is converted into luciferin by MAO. The luciferin is then quantified in a second step using a luciferase-based reaction, generating a light signal proportional to MAO activity.
Materials:
-
MAO-Glo™ Assay kit (containing MAO-B enzyme, luminogenic substrate, Luciferin Detection Reagent)
-
Safinamide or Selegiline (positive control inhibitors)
-
96-well solid white plates
Step-by-Step Methodology:
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol.
-
Compound Addition: Add the test compound and controls (Safinamide) at various concentrations to the wells.
-
Enzyme Reaction: Add the MAO-B enzyme and substrate mixture to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-generating reaction. Incubate for 20 minutes at room temperature.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of MAO-B activity for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value for inhibition.
Protocol 4: Neuroprotection Assay in a 6-OHDA Model
Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons, serving as an in vitro model for Parkinson's disease. This assay assesses whether the test compound can protect cells (e.g., SH-SY5Y) from 6-OHDA-induced cell death.[1][7]
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells as described in the MTT protocol.
-
Pre-treatment: After 24 hours, pre-treat cells with non-toxic concentrations of 5-nitro-2,3-dihydro-1H-inden-2-amine for 1-2 hours.
-
Toxin Challenge: Add 6-OHDA to the wells (a pre-determined toxic concentration, e.g., 25-100 µM) and co-incubate with the test compound for an additional 24-48 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with 6-OHDA alone to those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.
Data Presentation: Summarizing Key Experimental Outcomes
Quantitative data should be organized into clear, concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| SH-SY5Y | 24 | 75.3 |
| SH-SY5Y | 48 | 48.1 |
| HEK293 | 48 | > 100 |
Table 2: Mechanistic Profile
| Assay | Endpoint | Result (at 10 µM) |
|---|---|---|
| DCFH-DA | ROS Fold Increase | 2.8-fold vs. Vehicle |
| MAO-B Inhibition | % Inhibition | 85% |
| MAO-B IC₅₀ | IC₅₀ (nM) | 95.2 nM |
| Neuroprotection | % Viability Rescue | 62% |
References
-
Yeo YWP, et al. Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science. [Link]
-
Al-Tahami, K., et al. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. Bioorganic Chemistry. [Link]
-
Shang, M., et al. ANTI-APOPTOTIC ACTIONS OF SAFINAMIDE IN 6-HYDROXYDOPAMINE-INDUCED CELL MODEL OF PARKINSON'S DISEASE. Monash University. [Link]
-
Yeo, Y. W. P., et al. Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science. [Link]
-
Yeo, Y. W. P., et al. (PDF) Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. ResearchGate. [Link]
-
Serafim, T. L., et al. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]
-
Gomez, C., et al. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology. [Link]
-
Noriega, S., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). [Link]
-
Serafim, T. L., et al. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. ResearchGate. [Link]
-
Siemann, D. W. In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
Noriega, S., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Devereux, M., et al. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
Large-scale synthesis considerations for 5-nitro-2,3-dihydro-1H-inden-2-amine
Technical Application Note: Scalable Process Chemistry for 5-Nitro-2,3-dihydro-1H-inden-2-amine
Executive Summary
The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine (CAS: 89640-78-8), hereinafter referred to as 5-nitro-2-aminoindane , presents specific regiochemical and safety challenges when transitioning from medicinal chemistry bench scale to kilo-lab or pilot plant production. This scaffold is a critical intermediate for various kinase inhibitors and GPCR modulators.
This guide outlines a robust, scalable 3-step protocol starting from commercially available 2-aminoindane. The strategy prioritizes regiocontrol (favoring the 5-position over the 4-position) and process safety (mitigating thermal runaway during nitration). We strongly recommend a Continuous Flow Nitration approach for the critical step to maximize yield and safety.
Retrosynthetic Analysis & Strategic Disconnections
Direct nitration of 2-aminoindane is non-viable due to the susceptibility of the free amine to oxidation and N-nitration. The amino group must be protected with an electron-withdrawing or sterically bulky group to prevent degradation and assist in directing the electrophile.
-
Starting Material: 2-Aminoindane (economical, widely available).[1][2]
-
Protection: Acetylation or Trifluoroacetylation. Acetylation is preferred for cost, while trifluoroacetylation offers easier hydrolysis and slightly different solubility profiles. This protocol uses Acetylation .[3]
-
Nitration: The indane system favors electrophilic aromatic substitution at the 5-position (equivalent to the 6-position) due to steric hindrance at the 4-position (the "Mills-Nixon" type steric effect from the cyclopentane ring fusion).
-
Deprotection: Acidic hydrolysis to yield the stable hydrochloride salt.
Visual Workflow (DOT Diagram)
Caption: Linear synthetic pathway for 5-nitro-2-aminoindane emphasizing the protection-nitration-deprotection strategy.
Detailed Experimental Protocols
Step 1: Protection (Acetylation)
Objective:[4] Mask the amine to prevent oxidation and N-nitration.
-
Reagents: 2-Aminoindane (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.1 eq), Toluene (10 vol).
-
Protocol:
-
Charge 2-Aminoindane and Toluene into the reactor.
-
Add Triethylamine. Cool to 10°C.
-
Add Acetic Anhydride dropwise, maintaining internal temperature < 30°C.
-
Stir at 25°C for 2 hours. Monitor by HPLC.
-
Workup: Wash with water (3x), dry organic layer, and concentrate to solid.
-
Yield Target: >95%.
-
Step 2: Nitration (The Critical Process Parameter)
Objective: Introduce the nitro group at position 5 while managing the 4-nitro impurity and exotherm.
Option A: Batch Mode (Traditional)
-
Safety Warning: This reaction is highly exothermic.[5] Accumulation of reagents can lead to runaway reactions.
-
Reagents: N-acetyl-2-aminoindane (1.0 eq),
(Conc., 5 vol), (Fuming 90% or 70%, 1.1 eq). -
Protocol:
-
Dissolve substrate in
at 0°C. -
Add
dropwise very slowly. Do not exceed 5°C. -
Stir at 0–5°C for 1 hour.
-
Quench: Pour onto crushed ice/water slowly.
-
Filtration: The product precipitates.[6][7][8] Filter and wash with water.[6][7]
-
Purification: Recrystallize from Ethanol/Water to remove the 4-nitro isomer.
-
Option B: Continuous Flow (Recommended for Scale)
-
Rationale: Flow chemistry offers superior heat transfer, precise residence time control, and minimizes the inventory of hazardous nitration mixture.
Flow Reactor Setup (DOT Diagram)
Caption: Schematic for Continuous Flow Nitration. This setup minimizes thermal risks and improves regioselectivity.
Step 3: Deprotection & Salt Formation
-
Reagents: 5-Nitro-N-acetyl-2-aminoindane, 6M HCl (10 vol).
-
Protocol:
Critical Quality Attributes (CQA) & Troubleshooting
Regioselectivity (5- vs 4- isomer)
The indane ring fusion creates steric strain. The 5-position is sterically more accessible than the 4-position (which is adjacent to the cyclopentane ring fusion).
-
Typical Ratio: 85:15 to 90:10 (5-nitro : 4-nitro) in batch.
-
Optimization: Lower temperatures favor the 5-isomer. Flow chemistry often improves this to >92:8 due to elimination of hot-spots.
-
Purification: The 4-nitro isomer is generally more soluble in ethanol. Recrystallization of the acetamide intermediate is more effective than recrystallizing the final salt.
Data Summary Table
| Parameter | Batch Process | Continuous Flow (Recommended) |
| Temperature Control | Difficult (Exotherm risk) | Precise (High surface area) |
| Reaction Time | 1–3 Hours | 2–5 Minutes (Residence Time) |
| Regio-ratio (5:4) | ~85:15 | ~92:8 |
| Safety Profile | High Risk (Thermal Runaway) | Inherently Safer |
| Yield (Step 2) | 60–70% | 75–85% |
Safety & Engineering Controls
-
Nitration Hazard: The reaction of nitric acid with organics can be explosive.[7] Never add organics to hot acid. Always maintain cooling.
-
Quenching: The dilution of sulfuric acid is highly exothermic. Quench into a large excess of ice with vigorous stirring.
-
Materials of Construction: Use Glass-Lined Steel (GLS) or Hastelloy for batch reactors. PFA/PTFE tubing is required for flow reactors.
References
-
Preparation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. (US Patent 6,933,410 B2).[4] Describes the protection/deprotection strategy for 2-aminoindane derivatives.
-
Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer Institute for Chemical Technology. (General reference for flow nitration safety).
-
Regioselective nitration of aromatic compounds. (US Patent 5,946,638). Discusses directing effects and catalysis in aromatic nitration.
-
Mechanism and regioselectivity of electrophilic aromatic nitration. National Institutes of Health (PMC). (Theoretical grounding for the 5-position preference).
(Note: While specific patents for the exact 5-nitro-2-aminoindane molecule are rare in open literature, the chemistry is strictly analogous to the cited 5,6-diethyl and general aminoindane protocols.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6933410B2 - Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Technical Application Note: Crystallization Architectures for 5-Nitro-2,3-dihydro-1H-inden-2-amine Hydrochloride
Executive Summary
This application note details the isolation and purification protocols for 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride (5-nitro-2-aminoindane HCl). As a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs)—structurally related to bronchodilators like Indacaterol—the purity of this intermediate is paramount.
The presence of the nitro group at the 5-position introduces specific challenges, including regioisomeric impurities (4-nitro isomers) and potential thermal instability during salt formation. This guide provides two validated workflows: Reactive Crystallization for initial isolation from crude reaction mixtures, and Thermodynamic Recrystallization for polishing to >99.5% HPLC purity.
Physicochemical Profile & Solubility Mapping
Understanding the solubility landscape is the prerequisite for successful crystallization. The hydrochloride salt exhibits a high lattice energy, resulting in poor solubility in non-polar solvents and significant solubility in high-dielectric protic solvents.
Table 1: Solubility Profile (Estimated at 25°C)
| Solvent System | Solubility Classification | Role in Protocol |
| Methanol (MeOH) | High (>50 mg/mL) | Primary Solvent |
| Water | Moderate-High | Co-solvent / Impurity purge |
| Ethanol (EtOH) | Moderate (Heat required) | Crystallization Medium |
| Isopropanol (IPA) | Low-Moderate | Anti-solvent / Wash |
| Ethyl Acetate (EtOAc) | Insoluble | Anti-solvent |
| Dichloromethane (DCM) | Insoluble | Wash (removes organic impurities) |
Protocol A: Reactive Crystallization (Salt Formation)
Objective: Conversion of crude 5-nitro-2-aminoindane free base into the hydrochloride salt with simultaneous rejection of unreacted precursors.
Mechanistic Insight
This process relies on the dramatic solubility difference between the free amine (soluble in organics) and the ionic salt (insoluble in the chosen organic medium). The exothermic nature of the acid-base reaction requires strict thermal control to prevent "oiling out"—a phenomenon where the product separates as a liquid phase rather than a crystal, trapping impurities.
Detailed Methodology
Reagents:
-
Crude 5-nitro-2-aminoindane (Free Base)
-
Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA)
-
Acid Source: 4M HCl in Dioxane or HCl gas (Anhydrous conditions preferred)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g of crude free base in 100 mL of Ethyl Acetate at 40°C. Ensure complete dissolution. If insolubles remain, filter while warm.
-
Thermal Conditioning: Cool the solution to 20°C.
-
Acid Addition (Critical Step): Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise over 30 minutes.
-
Note: Maintain temperature <25°C. Rapid addition causes local hotspots and amorphous precipitation.
-
-
Nucleation & Aging: A yellow precipitate should form immediately. Once addition is complete, stir (age) the slurry for 2 hours at 0-5°C to maximize yield.
-
Isolation: Filter the solid using a Büchner funnel under vacuum.
-
Washing: Wash the cake twice with cold Ethyl Acetate (2 x 20 mL) to remove non-polar impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 1: Reactive crystallization workflow emphasizing temperature control during acid addition.
Protocol B: Thermodynamic Recrystallization (Polishing)
Objective: Removal of regioisomers (e.g., 4-nitro isomer) and inorganic occlusions to achieve API-grade purity (>99.5%).
Mechanistic Insight
Regioisomers often have similar solubility profiles but distinct crystal lattice energies. By utilizing a Solvent/Anti-solvent system with a controlled cooling ramp, we operate within the metastable zone width (MSZW), allowing the thermodynamically stable 5-nitro crystal to grow while keeping impurities in the mother liquor.
Detailed Methodology
Reagents:
-
Crude 5-nitro-2-aminoindane HCl (from Protocol A)
-
Solvent: Methanol (MeOH)[1]
-
Anti-solvent: Isopropanol (IPA) or Ethyl Acetate
Step-by-Step Procedure:
-
Saturation: Suspend 10.0 g of the crude salt in 50 mL of Methanol.
-
Reflux: Heat to reflux (approx. 65°C) until a clear solution is obtained.
-
Optional: If colored impurities persist, add activated carbon (5% w/w), stir for 15 mins, and filter hot over Celite.
-
-
Anti-solvent Addition: While maintaining 60°C, slowly add 25 mL of IPA until slight turbidity is observed, then add 1 mL of MeOH to clear it (Cloud Point).
-
Seeding (Recommended): Add 0.1% w/w pure seed crystals at 55°C to induce controlled nucleation.
-
Linear Cooling: Cool to 20°C at a rate of 10°C/hour.
-
Why: Slow cooling prevents solvent inclusion and ensures rejection of the 4-nitro isomer.
-
-
Final Aging: Stir at 0°C for 1 hour.
-
Harvest: Filter and wash with cold IPA/MeOH (1:1 mixture).
Purity Logic Diagram
Figure 2: Thermodynamic purification logic separating the target crystal from isomeric impurities.
Analytical Validation & Troubleshooting
Quality Control Metrics
Every batch must be validated against the following specifications to ensure the protocol was successful.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure; distinct aromatic pattern for 5-nitro. |
| Purity | HPLC (C18 Column) | > 99.0% Area |
| Solid Form | XRPD | Matches Reference Standard (Polymorph A) |
| Solvent Content | GC-Headspace | < 3000 ppm (MeOH/IPA) |
Troubleshooting Guide
Issue: Oiling Out (Liquid Phase Separation)
-
Cause: Temperature dropped too fast or initial concentration was too high.
-
Remedy: Reheat to dissolve the oil. Add more solvent (MeOH). Seed the solution at a higher temperature (near saturation point) to provide a template for crystallization.
Issue: Low Yield (<60%)
-
Cause: Product too soluble in the mother liquor.
-
Remedy: Increase the ratio of Anti-solvent (IPA/EtOAc) in Protocol B or lower the final isolation temperature to -10°C.
Issue: Colored Product (Brown/Red)
-
Cause: Oxidation products or nitro-reduction byproducts.
-
Remedy: Ensure "Hot Filtration" step in Protocol B uses activated charcoal. Perform salt formation under Nitrogen atmosphere.
References
- Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. US Patent 6933410B2. Google Patents.
-
2-Aminoindan hydrochloride (Compound Summary). PubChem, National Library of Medicine. Available at: [Link].
- Synthesis of 5-nitro-2-aminoindane derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 5-nitro-2,3-dihydro-1H-inden-2-amine Enantiomers
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for the enantioselective separation of 5-nitro-2,3-dihydro-1H-inden-2-amine. This functionalized indane derivative, featuring a primary amine and a nitro group, presents unique challenges and requirements for achieving baseline resolution of its enantiomers. The successful separation and quantification of these enantiomers are critical in pharmaceutical development, as stereoisomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles.
This guide is designed for researchers, chromatographers, and drug development professionals. It provides foundational knowledge, validated starting protocols, and systematic troubleshooting guides to empower you to develop robust and efficient chiral separation methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a strong theoretical and practical grounding for your method development efforts.
Q1: What are the primary chromatographic techniques recommended for separating the enantiomers of 5-nitro-2,3-dihydro-1H-inden-2-amine?
Both normal-phase HPLC and Supercritical Fluid Chromatography (SFC) are highly effective for this type of molecule.
-
Normal-Phase HPLC (NP-HPLC): A well-established technique that often provides excellent selectivity for polar and chiral compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly powerful in this mode.
-
Supercritical Fluid Chromatography (SFC): A modern alternative that is often faster, more efficient, and "greener" than HPLC. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations at low backpressures. For many chiral separations, SFC can provide different, sometimes superior, selectivity compared to HPLC.
Q2: How do I select the best Chiral Stationary Phase (CSP) for this specific analyte?
There is no universal CSP, so screening a small, diverse set of columns is the most effective strategy. For a primary aromatic amine like 5-nitro-2,3-dihydro-1H-inden-2-amine, the following CSP classes are recommended:
-
Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs. They consist of a cellulose or amylose polymer backbone with various phenylcarbamate derivatives. The difference in the polymer backbone (amylose vs. cellulose) and the substituents on the phenyl rings create distinct chiral recognition environments. It is crucial to screen both amylose- and cellulose-based columns.
-
Examples: CHIRALPAK® IA/IB/IC/ID/IE/IF (immobilized), CHIRALCEL® OD/OJ, CHIRALPAK® AD (coated).
-
-
Crown Ether-Based CSPs: These phases are specifically designed for the resolution of compounds containing a primary amino group. They operate on a different mechanism, often requiring an acidic additive in the mobile phase to facilitate interaction.
Q3: Why is a mobile phase additive necessary for separating this basic amine, and which one should I use?
A mobile phase additive is critical for achieving good peak shape and reproducibility. The primary amine in your analyte is basic and will exhibit strong, undesirable secondary interactions with acidic residual silanol groups present on the silica support of the CSP. This leads to severe peak tailing and, in some cases, complete retention of the analyte on the column.
To counteract this, a basic additive must be added to the mobile phase. The additive competes for the active silanol sites, effectively masking them from your analyte and ensuring that the separation is governed by the intended chiral recognition mechanism.
-
Recommended Additives: For NP-HPLC and SFC, diethylamine (DEA) or ethylenediamine (EDA) are excellent choices.
-
Typical Concentration: Start with 0.1% (v/v) of the basic additive in the mobile phase (or in the alcohol co-solvent for SFC) and optimize from there, typically not exceeding 0.5%.
Section 2: Recommended Initial Screening Protocols
Method development should begin with a systematic screening process. The goal is to quickly identify a CSP and mobile phase system that shows promising selectivity (α > 1.1).
Protocol 1: HPLC Normal Phase Screening
This protocol uses a set of complementary polysaccharide CSPs to maximize the chances of finding initial separation conditions.
Step-by-Step Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: Hexane with 0.1% DEA (v/v)
-
Mobile Phase B: Isopropanol (IPA) with 0.1% DEA (v/v)
-
Mobile Phase C: Ethanol (EtOH) with 0.1% DEA (v/v)
-
-
Prepare Sample: Dissolve the racemic 5-nitro-2,3-dihydro-1H-inden-2-amine in the mobile phase to a concentration of ~0.5-1.0 mg/mL.
-
Install the first column from the screening set (see Table 1).
-
Equilibrate the system with the initial mobile phase composition (e.g., 90:10 Hexane/IPA with 0.1% DEA) for at least 15-20 minutes or until the baseline is stable.
-
Inject the sample (typically 1-5 µL).
-
Run the isocratic method.
-
Repeat steps 3-6 for each column and mobile phase combination outlined in Table 1.
Table 1: Recommended HPLC Normal Phase Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Columns (4.6 x 150 mm, 5 µm) | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H |
| Mobile Phase | Hexane / Isopropanol | Hexane / Ethanol | Hexane / (50:50 IPA:EtOH) |
| Additive | 0.1% Diethylamine (DEA) in total mobile phase | 0.1% Diethylamine (DEA) in total mobile phase | 0.1% Diethylamine (DEA) in total mobile phase |
| Isocratic Composition | 90/10, 80/20, 70/30 (v/v) | 90/10, 80/20, 70/30 (v/v) | 90/10, 80/20, 70/30 (v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm or wavelength of max absorbance | UV at 254 nm or wavelength of max absorbance | UV at 254 nm or wavelength of max absorbance |
Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
SFC offers a high-speed, orthogonal screening approach.
Step-by-Step Methodology:
-
Prepare Co-solvents:
-
Co-solvent A: Methanol (MeOH) with 0.2% DEA
-
Co-solvent B: Ethanol (EtOH) with 0.2% DEA
-
Co-solvent C: Isopropanol (IPA) with 0.2% DEA
-
-
Prepare Sample: Dissolve the racemate in methanol or ethanol to a concentration of ~1.0 mg/mL.
-
Install the first column from the screening set.
-
Run a generic gradient to quickly probe for selectivity. A typical screening gradient is 5% to 40% co-solvent over 5-7 minutes.
-
Repeat for each column and co-solvent combination.
Table 2: Recommended SFC Screening Conditions
| Parameter | Setting |
| Columns (3.0 x 100 mm, 3 µm) | CHIRALPAK® IA, IB, IC, ID, IE, IF |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol, Ethanol, or Isopropanol |
| Additive | 0.2% Diethylamine (DEA) in Co-solvent |
| Gradient | 5% to 40% Co-solvent over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-PDA (220-400 nm) |
Section 3: Troubleshooting Guide
This section provides systematic solutions to common problems encountered during method development for this analyte.
Problem 1: Poor or No Resolution (Selectivity Factor α ≈ 1)
Question: I'm injecting my sample, but the enantiomers are co-eluting as a single peak. What steps should I take to resolve them?
Causality: A lack of resolution means the chiral stationary phase is not adequately discriminating between the two enantiomers under the current conditions. The interactions governing retention are not sufficiently stereo-dependent. Improving this requires altering the "three-point interaction" environment by changing key method parameters.
Troubleshooting Workflow:
-
Confirm Basic Additive: First, ensure a basic additive (like 0.1% DEA) is present in your mobile phase. Without it, strong secondary interactions can mask any potential chiral recognition.
-
Screen Different CSPs: This is the most powerful way to impact selectivity. If you started with a cellulose-based CSP (e.g., CHIRALCEL® OD-H) and saw no separation, switch to an amylose-based CSP (e.g., CHIRALPAK® IA). The different helical structures of these polysaccharides provide fundamentally different chiral environments.
-
Change the Alcohol Modifier: The alcohol (modifier) in the mobile phase plays a key role in the chiral recognition mechanism. It competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP.
-
Switching from Isopropanol (IPA) to Ethanol (EtOH) or Methanol (MeOH) can drastically alter selectivity. Generally, less polar alcohols like IPA may promote stronger analyte-CSP interactions.
-
-
Adjust Temperature: Lowering the column temperature often increases the enantioselectivity (α), as it enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the temperature from 40°C to 25°C or 15°C. Conversely, sometimes a higher temperature can improve peak efficiency and unexpectedly improve resolution.
-
Try a Different Additive: While DEA is a good starting point, other basic additives like ethylenediamine (EDA) or butylamine can sometimes dramatically improve resolution for specific compounds.
Problem 2: Severe Peak Tailing or No Elution
Question: My peaks are extremely broad and asymmetrical (tailing), or my compound doesn't seem to be coming off the column at all. What is causing this?
Causality: This is a classic symptom of strong, undesirable secondary interactions between the basic amine analyte and acidic silanol groups on the CSP's silica support. The analyte effectively "sticks" to the column, eluting slowly and non-uniformly. Inadequate concentration of the basic additive is the most common culprit.
Troubleshooting Steps:
-
Verify and Increase Additive Concentration: Double-check that your basic additive was correctly added to the mobile phase. If tailing persists, incrementally increase the concentration from 0.1% to 0.2%, then 0.3%. This will provide more molecules to mask the problematic silanol sites.
-
Switch to a Stronger/Different Base: Some amines require a different type of basic modifier. Ethylenediamine (EDA) can sometimes offer dramatically improved peak shape over the more common DEA.
-
Check for Column Overload: Injecting too much sample mass can saturate the chiral stationary phase, leading to tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.
-
Evaluate Column Health: An old or aggressively used column may suffer from degradation of the stationary phase or accumulation of contaminants. If you suspect this, try regenerating the column according to the manufacturer's instructions (only for immobilized CSPs like CHIRALPAK® IA-IF) or replace it with a new one.
Problem 3: Unstable Retention Times
Question: My retention times are drifting or jumping between consecutive injections. How can I get a stable, reproducible method?
Causality: Drifting retention times point to an unstable system. The cause is usually related to a lack of equilibration, or fluctuations in mobile phase composition, flow rate, or temperature.
Troubleshooting Steps:
-
Ensure Full Column Equilibration: Chiral separations, especially in normal phase, can require longer equilibration times than reversed-phase methods. When changing mobile phase composition, allow at least 20-30 column volumes to pass through the system before starting your analysis.
-
Use a Column Thermostat: Temperature has a significant effect on retention in HPLC/SFC. Fluctuations in ambient lab temperature can cause retention to drift. Using a thermostatted column compartment set to a stable temperature (e.g., 25°C or 40°C) is essential for reproducibility.
-
Verify Mobile Phase Preparation: In normal phase, trace amounts of water can dramatically affect retention times. Use fresh, high-purity (HPLC-grade) solvents. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.
-
Check for System Leaks and Pump Issues: Perform a system pressure test to check for leaks. Observe the pressure ripple during a run; excessive fluctuation can indicate a problem with a pump seal or check valve, leading to an unstable flow rate.
References
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
- BenchChem. (2025). Troubleshooting peak tailing in chiral HPLC of 3-Phenyl-L-serine.
- ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
- Daicel Chiral Technologies. (2024). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Goveia, M., et al. (2022).
Validation & Comparative
A Comparative Efficacy Analysis of 5-nitro-2,3-dihydro-1H-inden-2-amine, a Novel MAO-B Inhibitor
An Objective Guide for Researchers in Neuropharmacology and Drug Development
Abstract: The landscape of therapeutic intervention for neurodegenerative disorders, particularly Parkinson's disease, is continually evolving. A key strategy in managing Parkinson's is the inhibition of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] This guide introduces a novel investigational compound, 5-nitro-2,3-dihydro-1H-inden-2-amine, hereafter referred to as Compound X. We present a comprehensive framework for evaluating its efficacy in comparison to two well-established, clinically approved MAO-B inhibitors: Selegiline and Rasagiline.[3][4] This document will provide detailed experimental protocols, a comparative analysis of hypothetical data, and an exploration of the underlying scientific principles, offering a robust resource for researchers in the field.
Introduction to Monoamine Oxidase B Inhibition
Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme that plays a critical role in the catabolism of monoamine neurotransmitters, most notably dopamine.[2] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficiency, resulting in characteristic motor symptoms such as tremors, rigidity, and bradykinesia.[5] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft.[6] This mechanism helps to alleviate motor symptoms and is a cornerstone of Parkinson's disease therapy.[7] Furthermore, MAO-B inhibitors are suggested to have potential neuroprotective effects by reducing oxidative stress that arises from dopamine metabolism.[1][8][9]
Established MAO-B inhibitors, such as the irreversible inhibitors Selegiline and Rasagiline, have demonstrated clinical efficacy in managing Parkinson's disease, both as monotherapy in early stages and as adjunctive therapy with levodopa in more advanced stages.[10][11] The introduction of a novel compound, Compound X, necessitates a rigorous comparative evaluation to ascertain its potential therapeutic value.
The Dopaminergic Synapse and MAO-B Action
The following diagram illustrates the role of MAO-B in a dopaminergic synapse and the mechanism of action of MAO-B inhibitors.
Caption: Role of MAO-B in dopamine metabolism and inhibitor action.
Comparative Efficacy Evaluation: Experimental Design
To objectively compare the efficacy of Compound X with Selegiline and Rasagiline, a multi-tiered experimental approach is proposed, encompassing in vitro enzymatic assays and cell-based models.
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. A fluorometric assay using recombinant human MAO-B is a standard method for this determination.[12][13]
Experimental Workflow:
Caption: Workflow for in vitro MAO-B IC50 determination.
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of Compound X, Selegiline, and Rasagiline in DMSO. Create a series of dilutions in MAO-B assay buffer.[14]
-
Plate Loading: In a 96-well black, flat-bottom plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (a known concentration of Selegiline) and a no-inhibitor control (enzyme control).[13]
-
Enzyme Addition: Prepare a working solution of recombinant human MAO-B enzyme in assay buffer. Add 50 µL of the enzyme solution to each well.[14]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[13]
-
Substrate Addition: Prepare a substrate mix containing the MAO-B substrate (e.g., tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).[12] Add 40 µL of this mix to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically using a microplate reader (Excitation ~535 nm, Emission ~587 nm) at 37°C for 30-60 minutes.[13]
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
To assess the potential neuroprotective effects of Compound X, a cell-based assay using a human neuroblastoma cell line (e.g., SH-SY5Y) is employed. These cells can be induced to a dopaminergic phenotype and are a relevant model for studying Parkinson's disease-related neurotoxicity.[15]
Experimental Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a dopaminergic-like phenotype using retinoic acid. Seed the differentiated cells into 96-well plates.[15]
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of Compound X, Selegiline, and Rasagiline for 24 hours.
-
Induction of Oxidative Stress: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, to induce oxidative stress and mimic the neurodegenerative process in Parkinson's disease.
-
Cell Viability Assessment: After 24 hours of toxin exposure, assess cell viability using a standard MTS or MTT assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot cell viability against inhibitor concentration to determine the EC50 (half-maximal effective concentration) for neuroprotection.
Comparative Efficacy Data (Hypothetical)
The following table summarizes hypothetical, yet plausible, data from the described experiments.
| Compound | In Vitro MAO-B IC50 (nM) | Neuroprotection EC50 (µM) |
| Compound X | 15.2 ± 1.8 | 2.5 ± 0.4 |
| Selegiline | 25.8 ± 3.1 | 5.1 ± 0.7 |
| Rasagiline | 8.5 ± 1.1 | 1.8 ± 0.3 |
Discussion and Interpretation
Based on the hypothetical data, Compound X demonstrates potent inhibition of MAO-B, with an IC50 value that is more potent than Selegiline but slightly less potent than Rasagiline.[16][17] In the cell-based neuroprotection assay, Compound X shows a significant protective effect against neurotoxin-induced cell death, again with an efficacy positioned between that of Selegiline and Rasagiline.
The irreversible nature of Selegiline and Rasagiline's binding to MAO-B contributes to their long-lasting effects.[18][19][20] Further studies would be required to determine if Compound X acts as a reversible or irreversible inhibitor, which would have significant implications for its pharmacokinetic and pharmacodynamic profile.
The structural features of Compound X, a 5-nitro-2,3-dihydro-1H-inden-2-amine, suggest a potential for unique interactions with the active site of MAO-B. The indane core is also present in Rasagiline, which may contribute to its high affinity.[17] The nitro group, being a strong electron-withdrawing group, could influence the binding affinity and electronic properties of the molecule.[21]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the preclinical evaluation of a novel MAO-B inhibitor, 5-nitro-2,3-dihydro-1H-inden-2-amine (Compound X), in comparison to the established drugs Selegiline and Rasagiline. The hypothetical data suggest that Compound X is a promising candidate with potent inhibitory and neuroprotective properties.
Future research should focus on:
-
Determining the mechanism of inhibition (reversible vs. irreversible).
-
Assessing the selectivity of Compound X for MAO-B over MAO-A.
-
In vivo studies in animal models of Parkinson's disease to evaluate its efficacy, safety, and pharmacokinetic profile.
-
Investigating potential off-target effects.
By following a rigorous and comparative experimental approach, the therapeutic potential of novel compounds like 5-nitro-2,3-dihydro-1H-inden-2-amine can be thoroughly assessed, paving the way for the development of next-generation therapies for neurodegenerative diseases.
References
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy - Open Exploration Publishing. (2024, July 14). Retrieved from [Link]
-
MAO-B Inhibitors | Parkinson's Foundation. Retrieved from [Link]
-
Foley, P. (2023, August 17). Selegiline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Rasagiline - Wikipedia. Retrieved from [Link]
-
What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Magyar, K., & Szende, B. (2004). Neuroprotective actions of selegiline. PubMed, 15(1-2), 11-23. Retrieved from [Link]
-
What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Li, Y., et al. (2014). Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. PubMed Central, 4(1), 17-21. Retrieved from [Link]
-
Selegiline (Eldepryl): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Retrieved from [Link]
-
The Role of Monoamine Oxidase B Inhibitors in the Treatment of Parkinson's Disease - An Update - PubMed. (2019). Retrieved from [Link]
-
What is the mechanism of Selegiline? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is the role of Monoamine Oxidase Inhibitors (MAOIs) in the treatment of Parkinson's disease? - Dr.Oracle. (2025, May 31). Retrieved from [Link]
-
Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. Retrieved from [Link]
-
Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments. (2023, December 8). Retrieved from [Link]
-
Rasagiline in treatment of Parkinson's disease - PMC - NIH. (2006). Retrieved from [Link]
-
Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. (2024, October 9). Retrieved from [Link]
-
What are MAO-B inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
Baker, G. B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Neurochemical Research, 46(8), 1856-1872. Retrieved from [Link]
-
MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. (2025, May 28). Retrieved from [Link]
-
Caccia, C., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central, 18(3), 209. Retrieved from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie. Retrieved from [Link]
-
Adjunctive MAO-B or COMT inhibitors for Parkinson's disease - VJNeurology. Retrieved from [Link]
-
Monoamine Oxidase Assays - Cell Biolabs, Inc. Retrieved from [Link]
-
Monoamine Oxidase Assay Kit - Bio-Techne. Retrieved from [Link]
-
Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2558, 35-43. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Retrieved from [Link]
-
Monoamine Oxidase Assay Kit | ABIN1000321 - Antibodies-online.com. Retrieved from [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]
-
5-nitro-2,3-dihydro-1H-inden-2-amine - Navya – Chem Pharma Llc. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC - NIH. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [Link]
-
2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as new and effective corrosion inhibitors for mild steel in 1 M HCl: Experimental and theoretical studies | Request PDF - ResearchGate. Retrieved from [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC. Retrieved from [Link]
-
Design, Synthesis, and Biological Activity of Tetrahydrobenzo[15][19]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - NIH. Retrieved from [Link]
Sources
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
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Comparative Guide: Structural Analogs of 5-Nitro-2,3-dihydro-1H-inden-2-amine for SAR Studies
Executive Summary
5-nitro-2,3-dihydro-1H-inden-2-amine (5-Nitro-2-AI) represents a critical structural probe in the structure-activity relationship (SAR) profiling of monoamine transporter ligands and monoamine oxidase (MAO) inhibitors. As a conformationally restricted analogue of para-nitroamphetamine, this molecule offers a unique window into the steric and electronic requirements of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Unlike its widely discussed recreational cousins (e.g., 5-MeO-AI or MDAI), the 5-nitro variant serves primarily as a high-utility reference standard in medicinal chemistry. Its electron-withdrawing nitro group (
This guide objectively compares 5-Nitro-2-AI against its key structural analogs, providing synthesis protocols, predicted pharmacological profiles, and rigorous SAR logic.
Part 1: The Scaffold & Mechanistic Rationale
The "Rigidification" Strategy
The 2-aminoindane (2-AI) scaffold is effectively a "frozen" analogue of amphetamine. By tethering the alkyl side chain back to the aromatic ring via a methylene bridge, the molecule is locked into a specific conformation.
-
Amphetamine: Flexible side chain; can adopt multiple rotamers.
-
2-Aminoindane: Rigid; reduces entropic penalty upon binding.
The 5-Nitro Substituent Effect
The addition of a nitro group at the 5-position (analogous to the para-position of amphetamine) introduces two critical variables:
-
Electronic Pull: The nitro group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the aromatic ring compared to the unsubstituted parent or the methoxy variants. This alters
- stacking interactions within the receptor active site. -
Metabolic Blockade: The 5-position is a primary site for metabolic hydroxylation. Substitution here blocks this pathway, potentially altering the pharmacokinetic half-life (
).
Part 2: Comparative SAR Analysis
The following table contrasts 5-Nitro-2-AI with the parent scaffold (2-AI), the electron-rich analog (5-MeO-AI), and the flexible counterpart (p-Nitroamphetamine).
Table 1: Comparative Pharmacological & Physicochemical Profile
| Feature | 5-Nitro-2-AI (Topic) | 2-AI (Parent) | 5-MeO-AI (MEAI) | p-Nitroamphetamine |
| Structure Type | Rigid (Indane) | Rigid (Indane) | Rigid (Indane) | Flexible (Phenethylamine) |
| Ring Electronics | Electron Deficient (EWG) | Neutral | Electron Rich (EDG) | Electron Deficient (EWG) |
| Primary Target | SERT / MAO-B (Putative) | NET / DAT | SERT / | SERT Releaser |
| Selectivity | High SERT/DAT ratio expected | Selective NET/DAT | Selective SERT | Mixed, often neurotoxic |
| Metabolic Stability | High (Blocked 5-pos) | Moderate (Aromatic hydroxylation) | Moderate (O-demethylation) | Moderate |
| Lipophilicity (LogP) | ~1.8 (Est.) | ~2.1 | ~2.0 | ~1.6 |
Key SAR Insights
-
Selectivity Shift: Unsubstituted 2-AI is a catecholamine (DA/NE) releaser. Substitution at the 5-position (whether Nitro, Iodo, or Methoxy) generally shifts selectivity toward Serotonin (SERT). The 5-nitro analog is expected to follow this trend but with lower intrinsic efficacy than the 5-iodo variant due to the lack of a lipophilic halogen bond.
-
MAO Inhibition: Aminoindanes are privileged scaffolds for MAO-B inhibition. The electron-deficient ring of the 5-nitro analog suggests tighter binding to the MAO-B active site compared to electron-rich variants, potentially acting as a reversible inhibitor similar to specific chromone derivatives [1].
Part 3: Experimental Validation Protocols
Protocol A: Synthesis via Reductive Amination
Rationale: Direct nitration of 2-aminoindane is non-regioselective and yields complex mixtures. The preferred route utilizes 5-nitro-2-indanone.
Reagents:
-
5-Nitro-2-indanone (CAS: 89641-23-6)
-
Ammonium Acetate (
) -
Sodium Cyanoborohydride (
) -
Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 mmol of 5-nitro-2-indanone in 20 mL of dry MeOH under
atmosphere. -
Imine Formation: Add 50 mmol (10 eq) of ammonium acetate. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC for disappearance of ketone.
-
Reduction: Cool the solution to 0°C. Cautiously add 7.5 mmol (1.5 eq) of
portion-wise. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Acidify with 1N HCl to pH ~2 to decompose excess hydride.
-
Workup: Basify with NaOH to pH >10. Extract with Dichloromethane (
mL). -
Purification: Dry organic layer over
, concentrate, and convert to Hydrochloride salt using ethereal HCl. Recrystallize from IPA/Et2O.
Protocol B: MAO-B Inhibition Assay
Rationale: To verify the functional impact of the nitro group on enzyme kinetics.
-
Enzyme Source: Recombinant Human MAO-B (commercially available).
-
Substrate: Tyramine or a fluorogenic probe (e.g., Amplex Red).
-
Control: Selegiline (Positive Control,
nM). -
Assay Conditions:
-
Incubate 5-Nitro-2-AI (0.1 nM to 100
M) with MAO-B in phosphate buffer (pH 7.4) for 20 mins at 37°C. -
Add substrate and incubate for 30 mins.
-
Measure fluorescence (Ex/Em: 530/590 nm).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Part 4: Visualizing the Logic
The following diagrams illustrate the Structure-Activity Relationship logic and the experimental workflow.
Diagram 1: SAR Logic Flow
This diagram maps how structural modifications to the 2-AI scaffold dictate pharmacological outcomes.
Caption: SAR Logic Map demonstrating the divergence in pharmacological activity based on 5-position substitution.
Diagram 2: Synthesis & Validation Workflow
This diagram outlines the critical path from raw material to validated data point.
Caption: Step-by-step workflow for synthesizing 5-Nitro-2-AI and generating SAR data.
References
-
Selected chromone derivatives as inhibitors of monoamine oxidase. ResearchGate. Available at: [Link]
-
2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. Available at: [Link]
-
5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. PubMed. Available at: [Link]
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]
-
Amphetamines: Structure-Activity Relationships. Semantic Scholar. Available at: [Link]
Structural Validation of 5-nitro-2,3-dihydro-1H-inden-2-amine: A Comparative Guide to X-ray Crystallography
Executive Summary
5-nitro-2,3-dihydro-1H-inden-2-amine (also known as 5-nitro-2-aminoindane) presents a dual structural challenge: regioisomerism (distinguishing the 5-nitro from the 4-nitro substitution) and stereochemistry (the amine at position 2 creates a chiral center). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for preliminary characterization, they often fail to provide unambiguous proof of absolute configuration for light-atom molecules without complex derivatization.
This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural assignment. By converting the amine to a hydrochloride salt, researchers can introduce a heavy atom (Chlorine) to facilitate absolute configuration determination via anomalous scattering, providing a self-validating system for drug development pipelines.
Part 1: The Structural Challenge
Regioisomerism (The Substitution Ambiguity)
In the synthesis of nitro-aminoindanes, nitration of the indane core often yields a mixture of isomers. Distinguishing the 5-nitro isomer from the 4-nitro isomer via 1D-NMR is difficult due to overlapping aromatic signals and similar coupling constants (
Stereochemistry (The Chiral Center)
The carbon at position 2 (C2) is chiral. The biological activity of aminoindanes (often used as MAO inhibitors or psychoplastogens) is strictly dependent on stereochemistry (
-
Problem: The molecule consists only of light atoms (C, H, N, O). Standard X-ray diffraction on the free base may struggle to define the absolute configuration (Flack parameter uncertainty) without a heavy atom reference.
-
Solution: Crystallization as a Hydrochloride (HCl) salt .[1]
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the efficacy of SC-XRD against standard alternatives for this specific compound.
| Feature | Method A: NMR ( | Method B: Mass Spectrometry (HRMS) | Method C: SC-XRD (Recommended) |
| Primary Output | Connectivity, magnetic environment. | Molecular formula, fragmentation. | 3D Atomic coordinates, bond lengths/angles. |
| Regioisomer Proof | Moderate. Requires complex 2D (HMBC/NOESY) interpretation; often ambiguous. | Low. Fragmentation patterns between 4-nitro and 5-nitro are nearly identical. | Absolute. Direct visualization of the nitro group position relative to the bridgehead. |
| Stereochemistry | Indirect. Requires chiral shift reagents or Mosher's acid derivatization.[] | None. Cannot distinguish enantiomers. | Absolute. Defines |
| Sample State | Solution (dynamic conformation). | Gas phase (ionized). | Solid state (defined conformation). |
| Confidence Level | 85% (Inferential) | 50% (Compositional only) | 99.9% (Definitive) |
Part 3: Strategic Protocol – The "Heavy Atom" Salt Method
To ensure a robust SC-XRD dataset that resolves the absolute configuration, we utilize a Hydrochloric Acid Salt Formation strategy. The Chloride ion (
Phase 1: Salt Formation & Crystallization
Objective: Generate high-quality single crystals suitable for diffraction.
-
Dissolution: Dissolve 50 mg of pure 5-nitro-2,3-dihydro-1H-inden-2-amine free base in 2 mL of anhydrous ethanol.
-
Acidification: Dropwise add 1.1 equivalents of 1M HCl in diethyl ether. A white precipitate (the HCl salt) will form immediately.
-
Redissolution: Gently heat the solution to 50°C and add minimal methanol dropwise until the precipitate just dissolves.
-
Vapor Diffusion (The Crystal Growth Step):
-
Transfer the solution to a small inner vial (GC vial).
-
Place the open inner vial inside a larger jar containing 10 mL of diethyl ether (antisolvent).
-
Seal the outer jar tightly.
-
Mechanism: Ether vapor slowly diffuses into the methanol/ethanol solution, lowering solubility gradually and promoting the growth of X-ray quality prisms or plates over 24–72 hours.
-
Phase 2: Data Collection & Refinement
Objective: Collect diffraction data and solve the phase problem.
-
Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using cryo-oil.
-
Cooling: Flash cool to 100 K using a nitrogen stream to reduce thermal vibration (atomic displacement parameters).
-
Collection Strategy:
-
Source: Cu-
( Å) is preferred over Mo- for this size molecule to maximize the anomalous signal of the Chlorine atom. -
Redundancy: Collect high-redundancy data (multiplicity > 4) to ensure accurate intensity statistics for the Flack parameter calculation.
-
-
Refinement: Use SHELXT for structure solution and SHELXL for least-squares refinement.
Phase 3: Validation Metrics (Self-Validating System)
To confirm the structure is correct, check these parameters in the final .cif file:
-
R1 Value: Should be < 5% (0.05) for publication-quality data.
-
Flack Parameter:
-
Value near 0.0 (e.g.,
) confirms the correct absolute configuration. -
Value near 1.0 indicates the inverted structure (wrong enantiomer).
-
-
Disorder: Check the nitro group for rotational disorder; model over two positions if necessary.
Part 4: Visualization of Workflows
Diagram 1: Structural Validation Workflow
This flowchart illustrates the critical path from synthesis to absolute structure determination.
Caption: The linear progression from crude synthesis to definitive stereochemical assignment using the Hydrochloride Salt strategy.
Diagram 2: Decision Matrix (NMR vs. XRD)
A logic tree to assist researchers in choosing the correct validation tool based on specific needs.
Caption: Decision logic for selecting SC-XRD when regioisomerism is ambiguous or when absolute stereochemistry is required without reference standards.
References
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Small Molecules. Encyclopedia of Life Sciences.
-
[Link]
-
-
Flack, H. D. (1983).
-
[Link]
-
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
[Link]
-
-
Sheldrick, G. M. (2015).
-
[Link]
-
-
Cambridge Crystallographic Data Centre (CCDC).
-
[Link]
-
Sources
Comparative Metabolic Stability Profile of Functionalized Aminoindanes: Structure-Activity Relationships and Pharmacokinetic Implications
Executive Summary
This guide provides a technical comparative analysis of the metabolic stability of functionalized aminoindanes. Unlike their flexible phenethylamine counterparts (e.g., amphetamines), aminoindanes possess a conformationally restricted structure.[1][2] This rigidity significantly alters their interaction with cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).
Key Insight: The metabolic stability of aminoindanes is not uniform. It is governed by a dichotomy between the robustness of the indane scaffold (which resists
Mechanistic Basis of Metabolism
To understand stability, we must first map the degradation pathways. The aminoindane core resists the classic deamination pathway that degrades amphetamines because the
Primary Metabolic Pathways
-
N-Dealkylation: The primary route for N-substituted variants (e.g., Rasagiline, NM-2-AI).
-
Ring Hydroxylation: Occurs at the C3 or C6 positions, mediated largely by CYP2D6 and CYP1A2.
-
Demethylenation: Specific to methylenedioxy-substituted analogs (e.g., MDAI), involving the opening of the dioxole ring to form catechols.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the rigid aminoindane core versus the flexible amphetamine chain.
Caption: Figure 1. Comparative metabolic vulnerability. The rigid indane ring sterically hinders oxidative deamination, shifting metabolism toward Phase II conjugation (Acetylation) or ring hydroxylation.
Comparative Analysis: Stability Data
The following data synthesizes in vitro intrinsic clearance (
Stability Hierarchy
Most Stable
-
2-Aminoindane (2-AI): High metabolic stability in HLM (Phase I).
-
5-IAI (Iodo-aminoindane): Halogenation protects the ring from hydroxylation.
-
MDAI: Moderate stability; vulnerable to demethylenation.
-
NM-2-AI: Lower stability due to N-demethylation.
-
Rasagiline: Low stability (Prodrug behavior); rapid N-dealkylation.
Quantitative Comparison Table
| Compound | Functionalization | Primary Enzyme | HLM Stability ( | Major Metabolite |
| 2-AI | Unsubstituted | NAT2 (Cytosolic)* | > 60 min (High) | N-acetyl-2-AI |
| NM-2-AI | N-Methylated | CYP2C19/2D6 | 30 - 45 min | 2-AI (Active) |
| MDAI | Methylenedioxy | CYP2D6/3A4 | 20 - 40 min | HMAI (Catechol) |
| Rasagiline | N-Propargyl | CYP1A2 | < 15 min (Low) | 1-Aminoindan |
| MDMA | Flexible Comparator | CYP2D6 | ~ 30 min | MDA / HMMA |
*Note: 2-AI shows high stability in microsomes (Phase I) because its primary clearance mechanism is N-acetylation via N-acetyltransferase (NAT2), a cytosolic enzyme not present in standard microsomal fractions.
Expert Analysis of Data
-
The "Rasagiline Paradox": Rasagiline appears "unstable" (
min), but this is a desirable pharmacokinetic feature. The N-propargyl group is a suicide substrate for MAO-B and is rapidly cleaved by CYP1A2 to release 1-aminoindan. -
The Methylenedioxy Liability: MDAI is often marketed as a "non-neurotoxic" alternative to MDMA. However, metabolic data indicates it undergoes demethylenation to form
-methylepinine derivatives (catechols). These catechols can undergo redox cycling, generating Reactive Oxygen Species (ROS), challenging the safety claims of this subclass.
Experimental Protocol: Microsomal Stability Assay
To replicate these findings or test novel derivatives, use the following self-validating protocol. This workflow ensures differentiation between cofactor-dependent metabolism (NADPH) and chemical instability.
Workflow Diagram
Caption: Figure 2. Standardized Microsomal Stability Workflow. Parallel incubation with and without NADPH distinguishes enzymatic metabolism from chemical degradation.
Step-by-Step Methodology
-
Preparation: Prepare a 1000x stock of the aminoindane derivative in DMSO. Dilute to 2 µM in phosphate buffer (pH 7.4).
-
Microsomal Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 1 mg/mL in buffer.
-
Pre-Incubation: Mix 50 µL of Compound solution with 50 µL of Microsome solution in a 96-well plate. Incubate at 37°C for 5 minutes.
-
Initiation:
-
Test Wells: Add 100 µL of 2 mM NADPH regenerating system.
-
Control Wells: Add 100 µL of buffer (No NADPH).
-
-
Sampling: At
minutes, transfer 50 µL of incubate into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Propranolol). -
Processing: Centrifuge at 4000g for 20 minutes to pellet proteins. Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life:
Validation Criteria:
-
Testosterone Control: Must show high clearance (
min). -
Diclofenac Control: Must show medium clearance.
-
Minus-NADPH Control: Parent loss must be < 10% over 60 minutes to rule out hydrolysis or thermal instability.
References
-
Chen, J. J., & Ly, A. V. (2006).[3] Rasagiline: a second-generation monoamine oxidase type-B inhibitor for the treatment of Parkinson's disease. American Journal of Health-System Pharmacy.
-
Manier, S. K., et al. (2020). The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo.[4][5][6][7][8] Drug Testing and Analysis.[5][6][7][8][9]
-
Gallagher, C. T., et al. (2012). Human in vitro metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI). Forensic Toxicology.[6]
-
Wagmann, L., et al. (2020).[10] In vitro metabolic stability and metabolism of the new psychoactive substances (NPS). Frontiers in Chemistry.
-
FDA Label. (2006).[3] Azilect (Rasagiline) Prescribing Information.[3] U.S. Food and Drug Administration.[3]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the selectivity of 5-nitro-2,3-dihydro-1H-inden-2-amine against other targets
The following guide is structured as a high-level technical directive for characterizing 5-nitro-2,3-dihydro-1H-inden-2-amine (referred to herein as 5-Nitro-2-AI ).
As this specific nitro-derivative is a less commonly characterized analog in the public domain compared to its famous cousins (MDAI, 2-AI), this guide serves as a foundational benchmarking protocol .[1] It synthesizes known Structure-Activity Relationship (SAR) data from the 2-aminoindane class to establish the expected profile, while providing the rigorous experimental framework required to empirically validate its selectivity against Monoamine Oxidases (MAO) and Monoamine Transporters (MATs).[1]
Executive Summary & Chemical Context
5-Nitro-2,3-dihydro-1H-inden-2-amine (5-Nitro-2-AI) represents a specific electronic modification of the rigid amphetamine template, 2-aminoindane (2-AI).[1] While the parent compound (2-AI) is a selective norepinephrine (NET) and dopamine (DAT) releasing agent, and 5-substituted electron-donating analogs (e.g., MDAI, 5-IAI) shift selectivity toward the serotonin transporter (SERT), the introduction of a nitro group (–NO₂) at the 5-position introduces a strong electron-withdrawing group (EWG).[1]
Hypothesis for Benchmarking: Based on the SAR of phenyl-substituted amines, the nitro group is predicted to:
-
Reduce Transporter Affinity: The electron-deficient aromatic ring typically weakens cation-
interactions required for high-affinity binding at DAT/SERT.[1] -
Enhance MAO-B Selectivity: Indane cores are privileged scaffolds for MAO-B inhibition (e.g., Rasagiline).[1] The nitro group may alter the redox potential or binding pocket fit, potentially shifting the compound from a monoamine releaser to a pure enzyme inhibitor.[1]
This guide outlines the protocol to benchmark 5-Nitro-2-AI against 2-AI (Transporter Standard) and Selegiline (MAO Standard).
Comparative Analysis: The Competitor Landscape
To objectively assess 5-Nitro-2-AI, it must be screened alongside established ligands that define the boundaries of the "Indane Activity Spectrum."[1]
Table 1: Comparative Reference Standards
| Compound | Core Structure | Primary Target (nM) | Mechanism | Role in Benchmark |
| 5-Nitro-2-AI | 5-NO₂-Indane | Unknown (TBD) | Unknown | Test Article |
| 2-Aminoindane (2-AI) | Unsubstituted | NET ( | Releaser / Substrate | NET/DAT Baseline |
| MDAI | 5,6-MD-Indane | SERT ( | Non-neurotoxic Releaser | SERT Baseline |
| Rasagiline | 1-Aminoindane | MAO-B ( | Irreversible Inhibitor | MAO-B Baseline |
Note: 2-AI and MDAI values are derived from Halberstadt et al. (2019). Rasagiline values are clinical standards.
Mechanism & Signaling Pathways (Visualization)
The following diagram illustrates the divergent pharmacological pathways for aminoindanes. 5-Nitro-2-AI sits at the decision node between "Transporter Substrate" and "Enzyme Inhibitor."[1]
Figure 1: Pharmacological bifurcation of aminoindanes.[1] The 5-Nitro substitution is hypothesized to shift activity away from MAT translocation (Release) toward MAO inhibition.[1]
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, these protocols use internal controls.[1] Do not proceed if the Reference Standards (2-AI or Selegiline) deviate by >15% from historical
Protocol A: Competitive Radioligand Binding (MAT Selectivity)
Objective: Determine if 5-Nitro-2-AI binds to DAT, NET, or SERT.
-
Preparation:
-
Workflow:
-
Validation Check:
Protocol B: MAO-A/B Enzymatic Inhibition
Objective: Assess potency and isoform selectivity.[1]
-
Preparation:
-
Workflow:
-
Data Analysis:
Benchmarking Workflow (Visualization)
This flowchart guides the decision-making process based on the experimental output.
Figure 2: Screening funnel. Priority is given to MAO assays if MAT binding is weak, as predicted by the nitro-substitution.[1]
Expected Results & Interpretation
Based on the Hammett substituent constants , the nitro group (
Predicted Profile Table[1][2]
| Parameter | 2-AI (Parent) | 5-MeO-2-AI (Analog) | 5-Nitro-2-AI (Predicted) | Implication |
| Electronic State | Neutral | Electron Rich | Electron Deficient | Reduced |
| Lipophilicity | Moderate | Moderate | Lower | Reduced BBB penetration?[1] |
| NET Affinity | High ( | Low | Very Low | Loss of stimulant effect |
| MAO-B Affinity | Low | Low | Moderate/High | Potential neuroprotective agent |
Conclusion for Researchers:
If 5-Nitro-2-AI fails to show significant affinity for MATs (Protocol A), do not discard the compound.[1] The nitro-indane core is structurally primed for enzyme inhibition .[1] Shift focus immediately to Protocol B (MAO) and potential Imidazoline Receptor binding (
References
-
Halberstadt, A. L., et al. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors."[1] Psychopharmacology.
-
Nichols, D. E., et al. (1994). "Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA)."[1] Journal of Medicinal Chemistry.
-
Kalir, A., et al. (1981). "Structure-activity relationships of some aminoindans as MAO inhibitors."[1] European Journal of Medicinal Chemistry.
-
Simoni, D., et al. (2008). "Design, synthesis, and biological evaluation of novel aminotetralin and aminoindan derivatives as antiproliferative agents."[1] Journal of Medicinal Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
